5-Bromo-7-azaindole physical properties
5-Bromo-7-azaindole physical properties
An In-depth Technical Guide to the Physical Properties of 5-Bromo-7-azaindole
Introduction
5-Bromo-7-azaindole, with the CAS number 183208-35-7, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Structurally similar to indole (B1671886) and purine, its derivatives are widely utilized in medical research due to their potential biological and medicinal value, often by inhibiting the activity of various proteases.[2][3] This compound serves as a critical intermediate and building block in the synthesis of numerous bioactive molecules and pharmaceuticals, including targeted therapies for cancer.[1][4][5] For instance, it is a key component in the synthesis of the BCL-2 inhibitor Venetoclax and PARP inhibitors like Veliparib.[1][5] This guide provides a comprehensive overview of the core physical properties of 5-Bromo-7-azaindole, detailed experimental protocols for their determination, and logical workflows relevant to its application.
Core Physical and Chemical Properties
The physical characteristics of 5-Bromo-7-azaindole are fundamental to its handling, reaction optimization, and formulation in drug development processes. The compound typically appears as a white to light yellow or off-white to grey solid or crystalline powder.[1][6][7][8]
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1][7] |
| Melting Point | 176-180 °C | [1][6] |
| 178-179 °C | [7] | |
| 179.7 - 180.7 °C | [9] | |
| 169-179 °C | [2] | |
| Boiling Point | 312 °C (Predicted) | [7] |
| 357.4±42.0 °C (Predicted) | [6] | |
| 311.3±22.0 °C at 760 mmHg | [2] | |
| Density | 1.77 g/cm³ | [2][7] |
| pKa | 6.25±0.20 (Predicted) | [6][8] |
| Flash Point | 142 °C (Predicted) | [7] |
| 142.1±22.3 °C | [2] | |
| Vapor Pressure | 3.58e-04 mmHg | [7] |
| 0.0±0.6 mmHg at 25 °C | [2] | |
| Partition Coefficient (logP) | 1.8 (at 25 °C and pH 7) | [7] |
| 2.07 | [10] | |
| Appearance | Off-white to grey to light yellow solid | [7] |
| White to light brown powder or crystal | [5][6] |
Solubility Profile
The solubility of 5-Bromo-7-azaindole is a critical parameter for its use in synthesis and formulation. It is sparingly soluble in water but exhibits good solubility in common organic solvents like acetone (B3395972) and ethanol.[1][8] The solubility in pure solvents generally increases with rising temperature.[5][6] It has been noted that among various solvents, it shows the best solubility in methyl acetate (B1210297) and the poorest in hexane.[5][6]
Table 2: Aqueous Solubility Data
| Parameter | Value | Conditions | Source |
| Water Solubility | 52.5 - 66.4 mg/L | 20 - 25 °C, pH 6.5 - 6.6 | [7] |
Experimental Protocols
Detailed experimental procedures for determining the physical properties of organic compounds are standardized. The following protocols are generalized methods applicable to a solid compound like 5-Bromo-7-azaindole.
Melting Point Determination
The melting point is a crucial indicator of purity.[11]
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Vernier Melt Station), capillary tubes, sample of 5-Bromo-7-azaindole.[11][12]
-
Procedure:
-
Ensure the 5-Bromo-7-azaindole sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to about 15-20 °C below the expected melting point (approx. 176-180 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
A pure substance will have a sharp melting range of 1-2 °C. Impurities typically broaden and depress the melting range.
-
Solubility Determination
This protocol provides a qualitative and semi-quantitative assessment of solubility.
-
Objective: To determine the solubility of 5-Bromo-7-azaindole in various solvents.
-
Apparatus: Test tubes, vortex mixer, analytical balance, Pasteur pipets, various solvents (e.g., water, ethanol, acetone, hexane, methyl acetate).
-
Procedure:
-
Weigh a precise amount of 5-Bromo-7-azaindole (e.g., 10 mg) and place it into a test tube.
-
Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Allow the mixture to stand and observe if the solid dissolves completely.
-
If the solid dissolves, the compound is soluble at that concentration. If not, it can be classified as partially soluble or insoluble.
-
For a more quantitative measure, continue adding small, known volumes of the solvent until the solid dissolves completely, or alternatively, create a saturated solution and determine the concentration of the dissolved solute using techniques like HPLC or UV-Vis spectroscopy after filtration.
-
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is used to assess the purity of 5-Bromo-7-azaindole and can be used in quantitative analysis.
-
Objective: To separate and quantify 5-Bromo-7-azaindole from potential impurities.
-
Methodology: A reverse-phase (RP) HPLC method is suitable.[10]
-
Apparatus: HPLC system with a UV detector, C18 column (e.g., Newcrom R1), appropriate mobile phase solvents.[10]
-
Procedure:
-
Sample Preparation: Prepare a stock solution of 5-Bromo-7-azaindole in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Mobile Phase: Prepare a mobile phase, for example, a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or, for MS-compatibility, formic acid.[10]
-
Chromatographic Conditions:
-
Column: Newcrom R1 or equivalent C18 column.[10]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: Set to an appropriate UV absorbance maximum for the compound.
-
Elution: An isocratic or gradient elution can be developed to achieve optimal separation.
-
-
Analysis: Inject the prepared sample. The retention time of the main peak corresponds to 5-Bromo-7-azaindole. The area of the peak is proportional to its concentration. Purity can be calculated by comparing the area of the main peak to the total area of all peaks.
-
Visualizations: Workflows and Logical Relationships
Synthesis and Purification Workflow
The synthesis of 5-Bromo-7-azaindole often involves multiple steps starting from simpler precursors, followed by purification.[3][13][14][15][16] The diagram below illustrates a generalized workflow.
Caption: Generalized workflow for the synthesis and purification of 5-Bromo-7-azaindole.
Role in Drug Development Pathways
5-Bromo-7-azaindole is not an active pharmaceutical ingredient itself but a key building block. Its structure is incorporated into more complex molecules that target specific biological pathways implicated in diseases like cancer.
Caption: Logical pathway from 5-Bromo-7-azaindole to targeted cancer therapies.
Analytical Characterization Workflow
Confirming the identity and purity of synthesized 5-Bromo-7-azaindole requires a suite of analytical techniques.
Caption: Standard workflow for the analytical confirmation of 5-Bromo-7-azaindole.
References
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- 4. chemimpex.com [chemimpex.com]
- 5. 5-Bromo-7-azaindole | 183208-35-7 [chemicalbook.com]
- 6. 5-Bromo-7-azaindole CAS#: 183208-35-7 [m.chemicalbook.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scribd.com [scribd.com]
- 13. Method for synthesizing 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 15. CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents [patents.google.com]
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